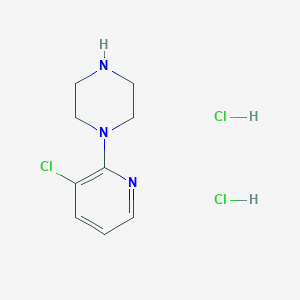

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropyridin-2-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.2ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11H,4-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXRCYTVNAESAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-39-7 | |

| Record name | 1-(3-chloropyridin-2-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride

Introduction

1-(3-Chloropyridin-2-yl)piperazine and its dihydrochloride salt represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. As a substituted pyridylpiperazine, this molecule serves as a pivotal structural motif and a versatile chemical building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS). The strategic placement of the chloro- and piperazine substituents on the pyridine ring imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity.

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, analysis, and applications of 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic and discovery workflows. The narrative emphasizes the causality behind experimental choices and grounds all technical data in authoritative sources.

Chemical Identity and Physicochemical Properties

The dihydrochloride salt form of 1-(3-Chloropyridin-2-yl)piperazine enhances its stability and aqueous solubility, making it more amenable to handling, formulation, and certain reaction conditions compared to its free base form.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine dihydrochloride | [1] |

| Synonyms | 1-(3-Chloro-2-pyridyl)piperazine dihydrochloride | [1] |

| CAS Number | 1193389-39-7 (dihydrochloride) 87394-55-6 (free base) | [1] |

| Molecular Formula | C₉H₁₂ClN₃ · 2HCl (or C₉H₁₄Cl₃N₃) | [2] |

| Molecular Weight | 270.58 g/mol | [2] |

| Appearance | Light beige to white crystalline powder | |

| Solubility | Soluble in water | [3] |

| Stability | Stable under normal conditions; hygroscopic | [4][5] |

The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the handling and bioavailability of amine-containing compounds. The hygroscopic nature of the salt necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity.[4][5]

Synthesis and Purification

The synthesis of 1-(3-Chloropyridin-2-yl)piperazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom and the adjacent chlorine atom activates the C-2 position for nucleophilic attack by piperazine.

General Synthetic Workflow

The overall process involves the coupling of the pyridine core with the piperazine ring, followed by purification of the free base and subsequent conversion to the dihydrochloride salt for enhanced stability and handling.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes a representative synthesis. Causality behind key steps is highlighted in italics.

-

Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene, add an excess of piperazine (2.0-3.0 eq).

-

An excess of piperazine is used to drive the reaction to completion and act as a base to neutralize the HCl generated in situ, preventing the formation of piperazine salts that would precipitate out of the reaction.

-

-

Thermal Conditions: Heat the reaction mixture to reflux (approx. 110-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water. Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to deprotonate any remaining piperazine salts and ensure the product is in its free base form. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

The basic wash is crucial for removing unreacted piperazine and its salts, simplifying subsequent purification.

-

-

Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by vacuum distillation or column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 1-(3-Chloropyridin-2-yl)piperazine free base in a solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

Isolation: The dihydrochloride salt will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove residual impurities, and dry under vacuum to yield the final product.[6]

Chemical Reactivity and Applications

The true value of 1-(3-Chloropyridin-2-yl)piperazine lies in its role as a versatile intermediate for constructing more complex molecules. The secondary amine of the piperazine ring is a potent nucleophile, readily participating in a variety of coupling and alkylation reactions.

Key Reactions

-

N-Alkylation: The secondary amine can be easily alkylated with various electrophiles (e.g., alkyl halides, epoxides) to introduce diverse side chains.

-

N-Arylation: It can undergo Buchwald-Hartwig or Ullmann coupling with aryl halides to form tri-substituted piperazines.

-

Amide Formation: Acylation with acid chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields amide derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another efficient route for N-alkylation.

Application as a Key Starting Material (KSM) in Drug Synthesis

Substituted arylpiperazines are a cornerstone of CNS drug discovery.[7] The 1-(3-Chloropyridin-2-yl)piperazine scaffold is a key component in several antipsychotic and antidepressant drugs. Its structure often serves as a privileged fragment that confers affinity for dopamine and serotonin receptors.[8][9]

A prominent example is its role as a precursor in the synthesis of certain atypical antipsychotics. The synthetic logic involves using the secondary amine as a handle to connect the pyridylpiperazine core to another pharmacophoric fragment.

Caption: Role as a Key Starting Material (KSM) in API synthesis.

Analytical and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is typically used for purity assessment. A C18 column with a mobile phase gradient of water (containing 0.1% TFA or formic acid) and acetonitrile is effective. Detection is commonly performed using a UV detector at a wavelength where the pyridine ring shows strong absorbance (approx. 254 nm).

-

Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC on silica gel plates with a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v) can be used. Visualization is achieved under UV light or by staining with an appropriate agent like ninhydrin.[10]

Spectroscopic Data (Typical for Free Base)

While the dihydrochloride salt is common for storage, spectroscopic analysis is often performed on the free base for clearer structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperazine ring. The protons on the piperazine ring adjacent to the pyridine (N-Ar) will appear at a different chemical shift than those adjacent to the secondary amine (N-H).

-

¹³C NMR: The carbon spectrum will show three distinct signals for the pyridine ring carbons and two signals for the piperazine carbons, reflecting the molecule's symmetry.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a strong signal for the protonated molecular ion [M+H]⁺ corresponding to the mass of the free base (C₉H₁₂ClN₃), which is approximately 198.07 g/mol .[1]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification: Based on data for similar arylpiperazine hydrochlorides, the compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3][4][5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[4]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined synthesis, predictable reactivity, and established role as a key structural component in CNS-active drugs make it an indispensable intermediate for researchers and developers. A thorough understanding of its chemical properties, handling requirements, and analytical profile, as detailed in this guide, is paramount to its effective and safe utilization in the pursuit of novel therapeutics.

References

-

CymitQuimica. This compound.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ChemicalBook. This compound.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

PubChem, National Institutes of Health. 1-Nitroso-4-piperidone.

-

KM Pharma Solution Private Limited. MSDS - N-Nitroso-4-piperidone.

-

Benchchem. Nitroso-4-piperidone | 55556-91-7.

-

CymitQuimica. CAS 55556-91-7: 1-nitrosopiperidin-4-one.

-

Biosynth. N-Nitroso-4-piperidone | 55556-91-7 | FN177940.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - Piperazine.

-

Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride.

-

PubChem, National Institutes of Health. 1-(3-Chloropyridin-2-yl)piperazine.

-

Santa Cruz Biotechnology, Inc. This compound.

-

USP. Piperazine Dihydrochloride.

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3.

-

International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

-

MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

-

ChemicalBook. PIPERAZINE DIHYDROCHLORIDE synthesis.

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination.

-

PubMed Central, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

Sources

- 1. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]

- 10. Piperazine Dihydrochloride [drugfuture.com]

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride CAS number

An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride (CAS: 1193389-39-7): Properties, Synthesis, and Applications in Neuropharmacology

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The piperazine scaffold is a privileged structure in modern pharmacology, and this particular substituted pyridinylpiperazine serves as a critical building block in the synthesis of novel therapeutic agents, especially within neuropharmacology.[1][2][3] We will delve into its chemical properties, provide a validated synthesis and purification workflow, detail robust analytical methods for quality control, explore its putative pharmacological profile based on structure-activity relationships, and outline its primary applications and safe handling protocols. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is the stable, water-soluble salt form of the 1-(3-Chloropyridin-2-yl)piperazine free base. The dihydrochloride form is often preferred in laboratory settings for its improved stability and ease of handling compared to the free base. Its core structure features a piperazine ring attached to a 3-chloropyridine moiety, a combination that imparts specific electronic and conformational properties crucial for its utility in medicinal chemistry.[1]

| Property | Data | Source(s) |

| Chemical Name | This compound | [4][5] |

| CAS Number | 1193389-39-7 | [4] |

| Molecular Formula | C₉H₁₂ClN₃·2HCl (or C₉H₁₄Cl₃N₃) | [4][6][7] |

| Molecular Weight | 270.59 g/mol | [4][6][7] |

| Appearance | Light beige powder | [4] |

| Purity | Typically ≥95% | [4] |

| Free Base CAS | 87394-55-6 | [8] |

| Free Base MW | 197.66 g/mol | [9] |

The Strategic Importance of the Pyridinylpiperazine Scaffold

The piperazine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[2][3] Its prevalence is not coincidental. From a medicinal chemistry perspective, the piperazine moiety offers several strategic advantages:

-

Modulation of Physicochemical Properties: As a basic and hydrophilic group, it is frequently used to enhance aqueous solubility and optimize the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) of a drug candidate.

-

Structural Scaffolding: The chair-like conformation of the piperazine ring provides a rigid, three-dimensional scaffold. This allows for the precise spatial orientation of pharmacophoric groups, enabling tailored interactions with biological targets.[3]

-

Versatile Synthesis Handle: The two nitrogen atoms of the piperazine ring offer distinct points for chemical modification, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

The pyridinylpiperazine subclass, to which our topic compound belongs, is particularly prominent in the development of agents targeting the central nervous system (CNS). Many compounds with this core structure exhibit activity at monoamine G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, making them valuable for developing antipsychotic, antidepressant, and anxiolytic therapies.[10]

Synthesis and Purification Workflow

The synthesis of 1-(3-Chloropyridin-2-yl)piperazine is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored because the electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the C2 position of the pyridine ring for nucleophilic attack by piperazine.

Experimental Protocol: Synthesis

Part A: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine (Free Base)

-

Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide), add anhydrous piperazine (2.5 eq). The excess piperazine acts as both the nucleophile and a base to quench the HCl byproduct.

-

Heating: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve piperazine hydrochloride salts.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is critical; it must effectively dissolve the product while minimizing the extraction of water-soluble impurities.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, often as an oil or waxy solid.

Part B: Conversion to Dihydrochloride Salt

-

Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) (2.2 eq) to the stirred solution. The dihydrochloride salt is significantly less soluble and will precipitate out of the solution.

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

-

Drying: Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Caption: Synthetic workflow for this compound.

Analytical Quality Control

Ensuring the purity and identity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for this purpose.

Experimental Protocol: HPLC-UV Analysis

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Mobile Phase: A typical mobile phase would be a gradient of (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) 0.1% TFA in Acetonitrile. The gradient can be run from 5% B to 95% B over 15-20 minutes. The rationale for using TFA is to act as an ion-pairing agent, improving peak shape for basic compounds like piperazines.

-

Sample Preparation: Accurately weigh and dissolve a sample of the dihydrochloride salt in the mobile phase starting condition (e.g., 95:5 A:B) to a final concentration of approximately 1 mg/mL.

-

Injection & Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm.

-

Data Analysis: The identity of the compound can be confirmed by comparing its retention time to a known reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Standard quality control workflow using HPLC-UV.

Putative Pharmacological Profile

While specific pharmacological data for this compound is limited in public literature, its structural class—pyridinylpiperazines—is well-studied. Many derivatives act as ligands for CNS receptors.[10][11] For instance, the structurally related compound ORG-12962 (1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine) is a potent partial agonist of the serotonin 5-HT2C receptor and also shows activity at 5-HT2A receptors.[11]

Based on this precedent, it is highly probable that 1-(3-Chloropyridin-2-yl)piperazine derivatives will interact with serotonergic and/or dopaminergic systems. The un-substituted nitrogen of the piperazine ring is likely to form a key salt bridge interaction with an acidic residue (e.g., Aspartic Acid) in the binding pocket of a GPCR, a common interaction motif for aminergic GPCR ligands. The chloropyridine moiety will engage in hydrophobic and potentially halogen-bonding interactions within the receptor, contributing to affinity and selectivity.

Caption: Putative mechanism of action at a G-protein coupled receptor.

Applications in Drug Discovery

The primary value of this compound is as a versatile chemical intermediate. Drug development professionals utilize it as a starting scaffold to synthesize more complex molecules with desired pharmacological activities.

-

Scaffold for Library Synthesis: The secondary amine of the piperazine ring is a nucleophilic handle that can be readily functionalized via reactions like reductive amination, acylation, or alkylation. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

Fragment-Based Drug Design (FBDD): The compound itself can be considered a molecular fragment. In FBDD, such fragments are screened for weak binding to a biological target. Hits are then elaborated or linked together to build a more potent lead compound.

-

Lead Optimization: In later stages of drug discovery, analogs of this compound can be synthesized to fine-tune the properties of a lead molecule, addressing issues such as metabolic stability, off-target effects, or brain penetrance.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. The compound is intended for research use only.[4][7]

| Hazard Type | GHS Classification & Statement | Source |

| Skin | H315: Causes skin irritation (Warning) | [8] |

| Eye | H319: Causes serious eye irritation (Warning) | [8] |

| Respiratory | H335: May cause respiratory irritation (Warning) | [8] |

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal chemistry and neuropharmacology. Its well-defined structure, versatile reactivity, and membership in the pharmacologically significant pyridinylpiperazine class make it a high-value starting point for the discovery of next-generation CNS therapeutics. This guide has provided the essential technical framework for its synthesis, analysis, and strategic application, empowering researchers to confidently and effectively integrate this compound into their discovery workflows.

References

-

CAS N/A MFCD12197241-1-(3-CHLOROPYRIDIN-2-YL)PIPERAZINE DIHYDROCHLORIDE. LabNovo. [Link]

-

1-(3-Chloropyridin-2-yl)piperazine. PubChem. [Link]

-

Piperazine. Wikipedia. [Link]

-

Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Piperazine: Human health tier II assessment. Australian Government Department of Health and Aged Care. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]

-

What is the mechanism of Piperazine? Patsnap Synapse. [Link]

-

ORG-12962. Wikipedia. [Link]

-

1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer, Supplier from Surat. TradeIndia. [Link]

-

1-(5-Chloropyridin-2-yl)piperazine. PubChem. [Link]

-

PIPERAZINES. Ataman Kimya. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Piperazine. chemeurope.com. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

A validated GC-MS method for the simultaneous detection of piperazines and their congenors in street samples of ‘party pills’. Royal Society of Chemistry. [Link]

-

Selected marketed drugs or drug candidates containing piperazine motif. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound [cymitquimica.com]

- 5. This compound [chemicalbook.com]

- 6. CAS N/A MFCD12197241-1-(3-CHLOROPYRIDIN-2-YL)PIPERAZINE DIHYDROCHLORIDE -LabNovo [labnovo.com]

- 7. scbt.com [scbt.com]

- 8. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(3-CHLOROPYRIDIN-2-YL)PIPERAZINE [amp.chemicalbook.com]

- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ORG-12962 - Wikipedia [en.wikipedia.org]

1-(3-Chloropyridin-2-yl)piperazine dihydrochloride molecular weight

An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. This document delves into its fundamental physicochemical properties, outlines a robust and logical synthetic pathway, presents detailed protocols for analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling guidelines. The content is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the effective use of this compound.

Core Physicochemical Properties

This compound is the hydrochloric acid salt of the parent free base, 1-(3-chloropyridin-2-yl)piperazine. The dihydrochloride form is typically preferred in laboratory settings due to its enhanced stability and improved solubility in aqueous or protic solvents compared to the free base. The protonation of the two nitrogen atoms in the piperazine ring significantly alters the compound's physical characteristics.

Understanding the distinction between the salt and free base is critical for experimental design, particularly in reaction stoichiometry and formulation. The molecular weight of the dihydrochloride salt must be used when preparing solutions of a specific molarity.

Table 1: Key Physicochemical Data

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₂ClN₃ · 2HCl (or C₉H₁₄Cl₃N₃) | [1][2] |

| Molecular Weight | 270.59 g/mol | [1] |

| CAS Number | 1193389-39-7 | [2] |

| Appearance | Light beige powder | [2] |

| Purity (Typical) | ≥95% | [2] |

| Free Base MW | 197.66 g/mol | [3][4] |

| Free Base Formula | C₉H₁₂ClN₃ | [3] |

| Solubility | Likely soluble in water and methanol | [5][6] |

Synthesis Pathway and Experimental Protocol

The synthesis of 1-(3-chloropyridin-2-yl)piperazine is most logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring. The ring nitrogen atom acts as an electron-withdrawing group, activating the C2 and C6 positions for nucleophilic attack. The chlorine atom at the C3 position further influences the electronics but the primary activation is at the C2 position, making it a prime site for substitution by a suitable nucleophile like piperazine.

Proposed Synthetic Workflow

The core of the synthesis involves the reaction of 2,3-dichloropyridine with piperazine. To prevent undesired dialkylation of piperazine, it is crucial to use a significant excess of piperazine, which can also serve as the solvent and base to neutralize the HCl generated during the reaction. The resulting free base is then isolated and converted to the stable dihydrochloride salt.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for SₙAr reactions on pyridine rings.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add piperazine (5.0 equivalents). Begin stirring and heat the flask until the piperazine melts, or if using a solvent like xylene, heat to reflux.

-

Substrate Addition: Slowly add 2,3-dichloropyridine (1.0 equivalent) to the molten piperazine or refluxing solution over 30 minutes.

-

Causality: The slow addition helps to control the exothermic nature of the reaction and maintain a high effective concentration of piperazine relative to the dichloropyridine, minimizing side products.

-

-

Reaction Monitoring: Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2,3-dichloropyridine) is consumed.

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine to remove excess piperazine and its salts.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-chloropyridin-2-yl)piperazine free base, often as an oil or waxy solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Precipitation: To the stirred solution, add a solution of hydrochloric acid (2.2 equivalents) in the same solvent dropwise. A precipitate should form immediately.

-

Causality: The dihydrochloride salt is generally much less soluble in organic solvents than its free base, leading to its precipitation upon formation. Using 2.2 equivalents ensures complete protonation of both nitrogen atoms.

-

-

Final Isolation: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final this compound.

Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-pronged approach using chromatography and spectroscopy is standard practice.

Analytical Workflow

For routine purity analysis, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. The chloropyridine moiety provides a strong UV chromophore, making this technique highly suitable and accessible without the need for derivatization, which is often required for simple piperazines.[7][8] For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Determination by HPLC-UV

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine functional groups.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

-

Create a working solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan from 210-400 nm and select an optimal wavelength (typically around 254 nm or 270 nm for pyridyl systems).

-

Gradient: A typical gradient would be 5% B to 95% B over 15 minutes, followed by a 5-minute hold and re-equilibration.

-

Causality: A gradient elution is crucial for separating the polar starting materials from the more nonpolar product and any potential impurities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area. The system is considered self-validating if the peak is sharp, symmetrical, and well-resolved from any impurities.

-

Applications in Research and Drug Development

Pyridylpiperazine scaffolds are privileged structures in medicinal chemistry due to their ability to form favorable interactions with a wide range of biological targets. This compound serves as a critical building block for creating more complex molecules.

A notable application is in the development of novel enzyme inhibitors. For instance, derivatives of pyridylpiperazines have been synthesized and evaluated as potent urease inhibitors.[9] Urease is a key enzyme for pathogens like Helicobacter pylori, and its inhibition is a therapeutic strategy for treating gastric ulcers and related conditions.[9] The piperazine nitrogen can be functionalized to introduce various pharmacophores, allowing chemists to systematically explore the structure-activity relationship (SAR) to optimize potency and selectivity.

Caption: Role of the compound as a key intermediate in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from closely related piperazine and chloropyridine derivatives provide a strong basis for risk assessment.

Table 2: GHS Hazard Information and Precautions

| Category | Information | Source |

| GHS Pictograms | Irritant (Exclamation Mark) | [3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[5][10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

Storage

-

Conditions: Store in a dry, cool, and well-ventilated place.[10]

-

Container: Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[5][11]

-

Incompatibilities: Store away from strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, relying on fundamental principles of aromatic chemistry. Its characterization can be robustly achieved using standard analytical techniques like HPLC. For researchers in drug discovery, this compound provides a reliable and strategically important scaffold for the synthesis of new chemical entities targeting a host of biological systems. Adherence to proper handling and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem. National Center for Biotechnology Information. [Link]

-

Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem. National Center for Biotechnology Information. [Link]

-

The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal and Plant Sciences. [Link]

-

Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. National Center for Biotechnology Information. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

-

(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. ResearchGate. [Link]

-

Analytical Methods - RSC Publishing. Royal Society of Chemistry. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [cymitquimica.com]

- 3. 1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-CHLOROPYRIDIN-2-YL)PIPERAZINE [amp.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 1-(3-氯苯基)哌嗪 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. qascf.com [qascf.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride, a key intermediate in contemporary pharmaceutical synthesis. The document delves into the molecule's structural attributes, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the rationale behind experimental procedures and the analytical techniques required for structural elucidation and purity assessment. Furthermore, this guide explores the significant applications of this compound in drug discovery and development, most notably as a precursor to the atypical antipsychotic, aripiprazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical process development.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which combines a chloropyridine moiety with a piperazine ring, makes it a versatile building block for the synthesis of a range of biologically active molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The primary importance of this compound lies in its role as a key intermediate in the synthesis of several pharmaceutical agents. The strategic placement of the chloro and piperazine substituents on the pyridine ring allows for further functionalization, making it a valuable scaffold in the design of novel therapeutics. This guide will provide a detailed exploration of its chemical and physical properties, a robust protocol for its synthesis, methods for its characterization, and an overview of its applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₉H₁₂ClN₃·2HCl | [1] |

| Molecular Weight | 270.59 g/mol | [1] |

| Appearance | Light beige powder | [2] |

| Melting Point | Data not readily available in the literature. Expected to be a high-melting solid, likely with decomposition. | |

| Solubility | Soluble in water, sparingly soluble in alcohols. Insoluble in non-polar organic solvents. | |

| CAS Number | 1193389-39-7 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nucleophilic aromatic substitution (SNAAr) reaction to form the free base, followed by the formation of the dihydrochloride salt.

Synthesis of the Free Base: 1-(3-Chloropyridin-2-yl)piperazine

The synthesis of the free base involves the reaction of 2,3-dichloropyridine with piperazine. The C2 position of 2,3-dichloropyridine is more susceptible to nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate.

Experimental Protocol:

Materials:

-

2,3-Dichloropyridine

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine (1.0 eq).

-

Add an excess of anhydrous piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction.

-

Add an anhydrous solvent (e.g., Toluene) to the flask.

-

Purge the flask with an inert gas.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Chloropyridin-2-yl)piperazine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Formation of the Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

Materials:

-

1-(3-Chloropyridin-2-yl)piperazine (free base)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

-

Anhydrous solvent (e.g., Isopropanol, Ethanol, or Diethyl Ether)

Procedure:

-

Dissolve the purified 1-(3-Chloropyridin-2-yl)piperazine in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (at least 2.0 eq) of hydrochloric acid with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the resulting white to light beige solid under vacuum to obtain this compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Purity Assessment

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the piperazine ring. The pyridyl protons should appear in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants reflecting their substitution pattern. The piperazine protons will likely appear as broad singlets or multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), with potential downfield shifts due to the protonation of the nitrogen atoms in the dihydrochloride salt.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for each of the carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm), while the piperazine carbons will appear in the aliphatic region (typically δ 40-55 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands. N-H stretching vibrations from the protonated piperazine nitrogens should be visible in the region of 2400-2800 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups will appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching bands are expected in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration should be observable in the fingerprint region, typically below 800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum of the free base (1-(3-Chloropyridin-2-yl)piperazine) is expected to show a molecular ion peak (M⁺) at m/z 197.66. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the cleavage of the piperazine ring.

Purity Assessment

-

HPLC (High-Performance Liquid Chromatography): HPLC is the preferred method for assessing the purity of the final product. A suitable reversed-phase method can be developed to separate the target compound from any starting materials, by-products, or other impurities. Purity is determined by the area percentage of the main peak.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon, hydrogen, nitrogen, and chlorine in the sample. The experimental values should be in close agreement with the calculated theoretical values for the molecular formula C₉H₁₄Cl₃N₃.

Caption: Logical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial building block in the synthesis of more complex pharmaceutical molecules. Its bifunctional nature, possessing both a reactive chloropyridine and a nucleophilic piperazine, allows for its incorporation into a variety of molecular scaffolds.

Precursor to Aripiprazole

The most notable application of 1-(3-Chloropyridin-2-yl)piperazine is in the synthesis of Aripiprazole, a second-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] The synthesis involves the N-alkylation of the piperazine nitrogen with a suitable alkyl halide derivative of a quinolinone core.

Caption: Role of 1-(3-Chloropyridin-2-yl)piperazine in Aripiprazole synthesis.

Synthesis of Other Pyridinylpiperazine Derivatives

The pyridinylpiperazine moiety is a common structural motif in a number of biologically active compounds. 1-(3-Chloropyridin-2-yl)piperazine can serve as a starting material for the synthesis of various derivatives with potential therapeutic applications, including as antagonists for adrenergic receptors.[4] The chlorine atom on the pyridine ring can be further functionalized through cross-coupling reactions, allowing for the introduction of a wide range of substituents and the exploration of structure-activity relationships.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a compound of significant utility in the pharmaceutical sciences. Its well-defined structure and reactivity make it an invaluable intermediate for the synthesis of complex drug molecules, most notably aripiprazole. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and a framework for its characterization. A thorough understanding of this key building block is essential for researchers and professionals working to develop the next generation of therapeutics.

References

-

PubChem. 1-(3-Chloropyridin-2-yl)piperazine. [Link]

- Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and characterization of potential impurities of aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.

- Ge, H. X., Wang, L. C., Jiang, Z. Z., & Ni, S. L. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-677.

-

PubChem. 1-(3-Chloropyridin-2-yl)piperazine Safety and Hazards. [Link]

- Patil, S. A., Patil, R., & Patil, S. A. (2014). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1940.

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

- Saari, W. S., Halczenko, W., King, S. W., Huff, J. R., & Lotti, V. J. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 26(12), 1696–1701.

- Yilmaz, F., & Kucukislamoglu, M. (2018). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie, 63(1), 35-43.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 266-277.

- Patel, K. G., Raj, H. A., & Patel, N. C. (2012). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 126-132.

-

NIST. Piperazine dihydrochloride IR Spectrum. [Link]

-

Saari, W. S., Halczenko, W., King, S. W., Huff, J. R., & Lotti, V. J. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 26(12), 1696–1701. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloropyridin-2-yl)piperazine dihydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The document delves into the strategic reaction pathway, underpinned by a detailed mechanistic discussion of the regioselective nucleophilic aromatic substitution (SNAr). A field-tested, step-by-step experimental protocol for the synthesis of the free base and its subsequent conversion to the dihydrochloride salt is provided. Furthermore, this guide outlines the necessary analytical techniques for the characterization and quality control of the final product, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Piperazines

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its presence in a multitude of approved drugs is a testament to its versatility and importance. 1-(3-Chloropyridin-2-yl)piperazine is a valuable building block, combining the piperazine core with a substituted pyridine ring, a feature that allows for further functionalization and the exploration of novel chemical space. This guide aims to provide a robust and well-validated pathway for its synthesis, empowering researchers to confidently produce this key intermediate for their discovery and development programs.

The Synthetic Pathway: A Strategic Approach

The synthesis of this compound is achieved through a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): The core of the synthesis involves the reaction of 2,3-dichloropyridine with piperazine to form the free base, 1-(3-chloropyridin-2-yl)piperazine.

-

Salt Formation: The subsequent reaction of the free base with hydrochloric acid yields the stable and more readily handled dihydrochloride salt.

This pathway is efficient and relies on readily available starting materials.

Caption: Overall synthetic workflow.

Mechanistic Insights: The Rationale Behind Regioselectivity

The key to this synthesis is the regioselective substitution of one chlorine atom on the 2,3-dichloropyridine ring. The nucleophilic attack by piperazine preferentially occurs at the C2 position. This selectivity is governed by the electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the entire aromatic system, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. In the case of 2,3-dichloropyridine, the C2 position is significantly more activated towards nucleophilic attack than the C3 position. This is because the lone pair of the pyridine nitrogen can stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C2 through resonance.[2]

Caption: Regioselectivity of the SNAr reaction.

Experimental Protocols

The following protocols are based on established procedures for similar nucleophilic aromatic substitution reactions on chloropyridines and subsequent salt formations.

Synthesis of 1-(3-Chloropyridin-2-yl)piperazine (Free Base)

This procedure is adapted from a similar synthesis of 1-(3-chloropyridin-2-yl)hydrazine.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dichloropyridine | 147.99 | 10.0 g | 0.0676 |

| Piperazine | 86.14 | 29.1 g | 0.338 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine (10.0 g, 0.0676 mol) and piperazine (29.1 g, 0.338 mol).

-

Add 100 mL of toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the piperazine hydrochloride byproduct.

-

Wash the filtrate with water (3 x 50 mL) to remove any remaining piperazine and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Preparation of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 1-(3-Chloropyridin-2-yl)piperazine | 197.66 | 10.0 g (0.0506 mol) |

| Concentrated Hydrochloric Acid (37%) | 36.46 | ~10 mL |

| Isopropanol | - | 100 mL |

Procedure:

-

Dissolve the crude or purified 1-(3-chloropyridin-2-yl)piperazine (10.0 g, 0.0506 mol) in 100 mL of isopropanol in a 250 mL Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). Approximately 2.1 equivalents of HCl are required.

-

A white precipitate of the dihydrochloride salt will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of cold isopropanol.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Property | Value |

| Molecular Formula | C9H12ClN3·2HCl |

| Molecular Weight | 270.59 g/mol |

| Appearance | Off-white to light beige solid |

Spectroscopic Data:

-

13C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show distinct signals for the five carbons of the pyridine ring and the two chemically non-equivalent carbons of the piperazine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base. The expected molecular ion peak for C9H12ClN3 would be at m/z 197.07.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the protonated piperazine nitrogens, C-H stretches of the aromatic and aliphatic groups, and C=C and C=N stretches of the pyridine ring.

Safety and Handling

-

2,3-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care in a fume hood with appropriate PPE.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and causes severe burns. It should be handled with appropriate PPE in a fume hood.

-

This compound: The final product should be handled with care, assuming it may be a skin and eye irritant.

Conclusion

This technical guide has outlined a reliable and well-supported synthetic pathway for the preparation of this compound. By understanding the underlying mechanistic principles of the regioselective nucleophilic aromatic substitution, researchers can confidently execute this synthesis. The detailed experimental protocols and guidelines for characterization provide a solid foundation for the production of this important chemical intermediate, facilitating further research and development in the pharmaceutical sciences.

References

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

-

Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap. Available at: [Link]

-

1-(3-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 11412944 - PubChem. Available at: [Link]

-

Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]

-

Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Available at: [Link]

-

1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

-

United States Patent (19) - Googleapis.com. Available at: [Link]

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

-

(PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Available at: [Link]

-

Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. Available at: [Link]

-

0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate. Available at: [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]

- EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride, a key intermediate in the development of various pharmaceutical agents. The document delves into the selection of starting materials, detailed reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on the chemical principles governing the synthesis, including the regioselectivity of the core nucleophilic aromatic substitution reaction. Furthermore, this guide addresses the synthesis of the requisite starting materials and the final conversion to the dihydrochloride salt, alongside methods for purification and characterization. Safety considerations for all procedures are also highlighted to ensure best laboratory practices. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

1-(3-Chloropyridin-2-yl)piperazine is a crucial building block in medicinal chemistry, forming the structural core of a number of biologically active molecules. Its synthesis is of significant interest to the pharmaceutical industry. The dihydrochloride salt form is often preferred for its improved stability and solubility.

The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and piperazine. This guide will provide a detailed exploration of this pathway, starting from the synthesis of the key precursor, 2,3-dichloropyridine.

Synthesis of the Key Starting Material: 2,3-Dichloropyridine

The most common and industrially viable method for the synthesis of 2,3-dichloropyridine is a one-pot reaction starting from 3-aminopyridine.[1][2][3] This process involves two main transformations: the chlorination of the pyridine ring followed by a Sandmeyer-type diazotization and subsequent chlorine substitution.

Reaction Pathway and Mechanism

The synthesis proceeds as follows:

-

Chlorination: 3-aminopyridine is first chlorinated at the 2-position to yield 2-chloro-3-aminopyridine. This is typically achieved using a mixture of hydrochloric acid and an oxidizing agent such as hydrogen peroxide or by bubbling chlorine gas through the reaction mixture.[1][2][3] The reaction is often catalyzed by an iron salt, such as ferrous chloride.[1]

-

Diazotization and Sandmeyer Reaction: The resulting 2-chloro-3-aminopyridine is then diazotized in the presence of a copper catalyst (e.g., cuprous oxide or copper(II) chloride) and an alkali metal nitrite in aqueous hydrochloric acid to form a diazonium salt.[1][3] This unstable intermediate readily decomposes, with the diazonium group being replaced by a chlorine atom to yield the final product, 2,3-dichloropyridine.

The overall one-pot synthesis is highly efficient, providing good yields and high purity of the final product.[1][2]

Experimental Protocol: One-Pot Synthesis of 2,3-Dichloropyridine

Disclaimer: This protocol is a composite based on established industrial processes.[1][2][3] Researchers should conduct their own risk assessment and optimization.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (36%)

-

Ferrous Chloride (FeCl₂)

-

Hydrogen Peroxide (27-30%) or Chlorine Gas

-

Cuprous Oxide (Cu₂O)

-

Sodium Nitrite (NaNO₂)

-

30% Aqueous Sodium Hydroxide Solution

-

Distilled Water

Procedure:

-

Chlorination:

-

In a well-ventilated fume hood, charge a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet (if using chlorine gas), and a condenser with 3-aminopyridine (1.0 eq) and concentrated hydrochloric acid.

-

Add a catalytic amount of ferrous chloride.

-

Heat the mixture to approximately 55°C until all solids dissolve, then cool to 25°C.[1]

-

Slowly add hydrogen peroxide solution dropwise or bubble chlorine gas through the mixture, maintaining the temperature between 25-30°C.[1]

-

Monitor the reaction by HPLC to confirm the formation of 2-chloro-3-aminopyridine.[1]

-

-

Diazotization and Sandmeyer Reaction:

-

To the reaction mixture containing 2-chloro-3-aminopyridine, add cuprous oxide.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature to control the exothermic reaction and the decomposition of the diazonium salt.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully adjust the pH to >11 using a 30% aqueous sodium hydroxide solution.[1]

-

Perform a steam distillation to isolate the crude 2,3-dichloropyridine.[1]

-

The crude product can be further purified by recrystallization to obtain white crystals of 2,3-dichloropyridine.[1]

-

Core Synthesis: 1-(3-Chloropyridin-2-yl)piperazine

The central step in the synthesis is the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with piperazine.

Mechanistic Insights and Regioselectivity

The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the two electron-withdrawing chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.

A key consideration in this reaction is the regioselectivity of the nucleophilic attack. The C2 position of 2,3-dichloropyridine is generally more activated towards nucleophilic attack than the C3 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C2 position, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring.

Experimental Protocol: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine

Disclaimer: This protocol is based on established procedures for the synthesis of analogous 1-(3-halo-2-pyridinyl)piperazines.[4] Researchers should perform their own optimization and safety analysis.

Materials:

-

2,3-Dichloropyridine

-

Anhydrous Piperazine

-

A suitable high-boiling solvent (e.g., n-butanol, ethylene glycol)

-

Base (an excess of piperazine can also serve as the base)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine (1.0 eq) in the chosen solvent.

-

Add anhydrous piperazine (an excess, typically 2.5-5.0 eq). The excess piperazine acts as both the nucleophile and the acid scavenger.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-Chloropyridin-2-yl)piperazine.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Formation of the Dihydrochloride Salt

For pharmaceutical applications, the free base is often converted to a more stable and soluble salt form.

Experimental Protocol: Preparation of this compound

Disclaimer: This is a general procedure for the formation of hydrochloride salts and should be adapted as necessary.

Materials:

-

1-(3-Chloropyridin-2-yl)piperazine (free base)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or diethyl ether)

-

Concentrated Hydrochloric Acid or a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether)

Procedure:

-

Salt Formation:

-

Dissolve the purified 1-(3-Chloropyridin-2-yl)piperazine free base in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2.0 eq) of hydrochloric acid with stirring.

-

The dihydrochloride salt will typically precipitate out of the solution.

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent.

-

Dry the product under vacuum to obtain this compound as a solid.

-

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Technique | Expected Observations for 1-(3-Chloropyridin-2-yl)piperazine |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the piperazine ring protons. The integration should be consistent with the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FTIR | Characteristic peaks for N-H stretching (for the secondary amine in piperazine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Cl stretching. |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

Safety and Handling

-

2,3-Dichloropyridine: Handle with care as it is a hazardous substance. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperazine: Anhydrous piperazine is corrosive and can cause severe skin and eye damage. It is also a sensitizer. Handle in a fume hood with appropriate PPE.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

-

Solvents: The solvents used in these procedures may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each solvent and handle accordingly.

Always perform a thorough risk assessment before carrying out any chemical synthesis.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic chemistry principles. The key steps, including the one-pot synthesis of 2,3-dichloropyridine and the subsequent nucleophilic aromatic substitution with piperazine, are robust and can be performed with good yields. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. This guide provides a solid foundation for researchers and scientists working on the synthesis of this important pharmaceutical intermediate.

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Nucleophilic Aromatic Substitution Mechanism

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

References

- CN101302190B. (n.d.). Method for preparing 2,3-dichloropyridine. Google Patents.

-

Patsnap Eureka. (n.d.). Method for preparing 2,3-dichloropyridine. Retrieved from [Link]

- Patent 0065757. (n.d.). 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them.

Sources